

In-Depth Technical Guide: Compound 165 from Patent WO2017174757A1

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Compound of Interest

Compound Name: *Estrogen receptor antagonist 5*

Cat. No.: *B12414163*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of Compound 165, an investigational molecule disclosed in patent WO2017174757A1. This compound has been identified as a potent antagonist of the Estrogen Receptor (ER), a critical target in the development of therapies for hormone-dependent diseases, particularly metastatic breast cancer. This document compiles the available quantitative data, detailed experimental methodologies, and relevant biological pathways associated with Compound 165, presenting it in a format conducive to research and development applications.

Core Compound Profile

Compound Name: Compound 165 (also referred to as **Estrogen Receptor Antagonist 5**)

Patent: WO2017174757A1 Therapeutic Target: Estrogen Receptor (ER) Mechanism of Action:

Antagonist Potential Indication: Metastatic Breast Cancer

Quantitative Biological Data

The biological activity of Compound 165 was characterized through a series of in vitro assays to determine its potency as an Estrogen Receptor antagonist. The key quantitative data is summarized in the table below.

Assay Type	Cell Line	Endpoint	IC50 (nM)
ER α Antagonist Assay	HEK293	Inhibition of E2-induced transcription	1.2
MCF-7 Cell Proliferation Assay	MCF-7	Inhibition of cell growth	3.5

Table 1: Summary of In Vitro Potency for Compound 165

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of Compound 165.

Estrogen Receptor Alpha (ER α) Antagonist Assay

This assay was performed to determine the ability of Compound 165 to inhibit the transcriptional activity of the human Estrogen Receptor alpha (ER α) induced by estradiol (E2).

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

Methodology:

- Cell Culture and Transfection:** HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells were transiently co-transfected with a plasmid encoding the full-length human ER α and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
- Compound Treatment:** Following transfection, cells were seeded into 96-well plates. The cells were then treated with a fixed concentration of estradiol (E2) to induce ER α activity, along with varying concentrations of Compound 165.
- Luciferase Activity Measurement:** After an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer. The luminescence signal is directly proportional to the level of ER α -mediated gene transcription.

- **Data Analysis:** The IC50 value, representing the concentration of Compound 165 required to inhibit 50% of the E2-induced luciferase activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.

MCF-7 Cell Proliferation Assay

This cell-based assay was used to assess the anti-proliferative effect of Compound 165 on an estrogen-dependent human breast cancer cell line.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

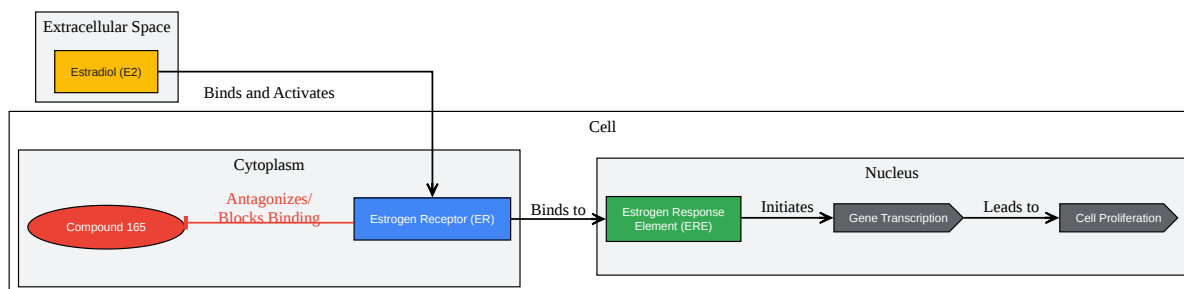
Cell Line: MCF-7 human breast adenocarcinoma cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Methodology:

- **Cell Seeding:** MCF-7 cells were seeded in 96-well plates in a medium containing charcoal-stripped serum to remove endogenous estrogens.[\[1\]](#)
- **Compound Incubation:** After allowing the cells to attach, they were treated with various concentrations of Compound 165 for a specified period, typically several days.
- **Proliferation Assessment:** Cell proliferation was quantified using a standard method such as the sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo®). These methods provide a measure of total protein or viable cell number, respectively.
- **IC50 Determination:** The IC50 value was determined by plotting the percentage of cell growth inhibition against the concentration of Compound 165 and fitting the data to a sigmoidal dose-response curve.

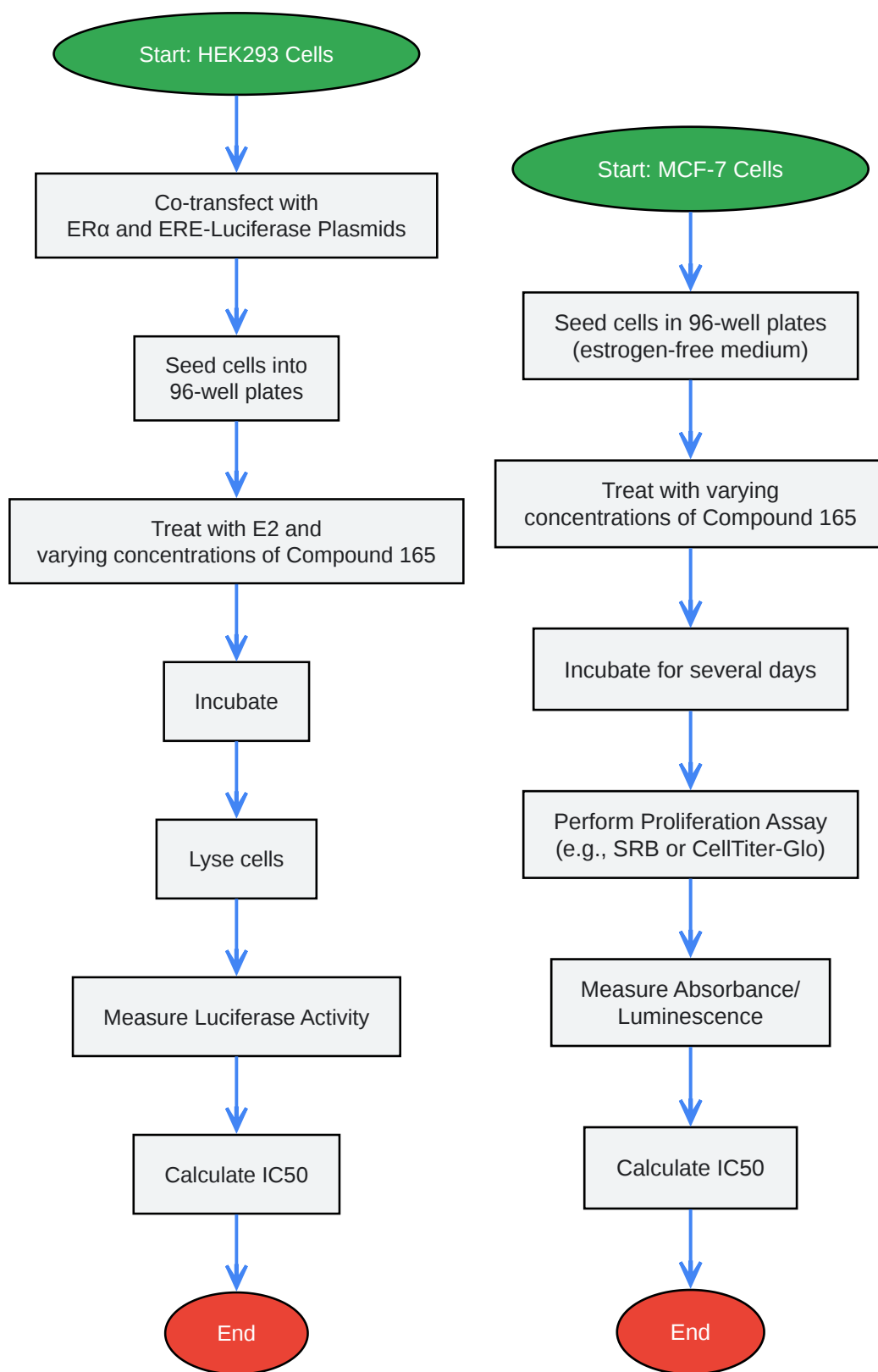
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows.



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Caption: Estrogen Receptor Signaling and Antagonism by Compound 165.



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